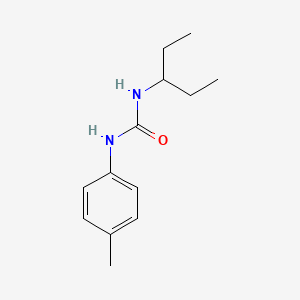
N-(1-ethylpropyl)-N'-(4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethylpropyl)-N'-(4-methylphenyl)urea, also known as EPMU, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. EPMU is a urea derivative that has been synthesized and studied extensively for its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea is not fully understood. However, it is believed that N-(1-ethylpropyl)-N'-(4-methylphenyl)urea inhibits the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids. This inhibition leads to the accumulation of toxic intermediates, which ultimately leads to the death of the target organism.
Biochemical and Physiological Effects
N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been shown to cause an increase in liver weight and a decrease in body weight. Additionally, N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been shown to have an effect on the reproductive system, causing a decrease in sperm count and motility in male rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-ethylpropyl)-N'-(4-methylphenyl)urea in lab experiments is its high selectivity. N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been shown to be highly effective against certain target organisms, while having little to no effect on non-target organisms. Additionally, N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has a low toxicity profile and is considered to be relatively safe for use in lab experiments.
One of the limitations of using N-(1-ethylpropyl)-N'-(4-methylphenyl)urea in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea for use in experiments. Additionally, N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several potential future directions for the study of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea. One area of research that holds promise is the development of new herbicides, insecticides, and fungicides based on the structure of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea and its effects on different organisms. Finally, there is a need for further research into the long-term effects of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea on human and animal health.
Métodos De Síntesis
The synthesis of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea can be achieved through a two-step reaction. The first step involves the condensation of 4-methylphenyl isocyanate with 1-ethylpropylamine to form N-(1-ethylpropyl)-N'-(4-methylphenyl)urea. The second step involves the purification of the product through recrystallization.
Aplicaciones Científicas De Investigación
N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been studied extensively for its potential applications in various fields. One of the most promising applications of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea is in the field of agriculture. N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been shown to have herbicidal properties and can be used as a selective herbicide. Additionally, N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been studied for its potential use as an insecticide and fungicide.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-pentan-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-4-11(5-2)14-13(16)15-12-8-6-10(3)7-9-12/h6-9,11H,4-5H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIGMUBKDWIDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)NC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797497 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Methylphenyl)-3-pentan-3-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493377.png)
![4-methyl-N'-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide](/img/structure/B5493388.png)
![N-(2,4-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5493393.png)
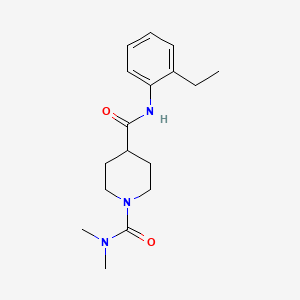
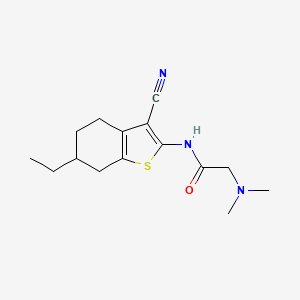
![N,4-dimethyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5493413.png)
![2-[2-(4-methoxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5493426.png)

![2-(3-fluoro-4-methylphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]acetamide](/img/structure/B5493440.png)
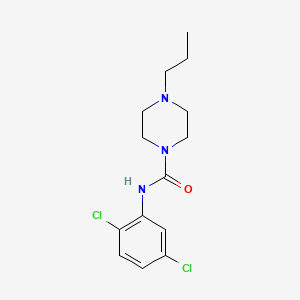
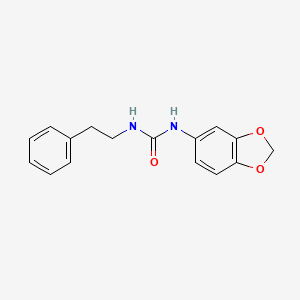
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B5493457.png)
![1-{[6-(azocan-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-D-prolinamide](/img/structure/B5493463.png)
